Fmoc-D-Cit-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cit-OH typically involves the protection of the amino group of D-citrulline with the fluorenylmethoxycarbonyl group. This can be achieved by reacting D-citrulline with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction proceeds as follows:

D-Citrulline+Fmoc-Cl→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions, enabling sequential peptide elongation in solid-phase synthesis (SPPS).

Key Findings :

- Deprotection with piperidine occurs rapidly (t₁/₂ ≈ 6 seconds in 20% piperidine/DMF) .

- Steric hindrance from the ureido group does not impede deprotection efficiency .

Side Reactions and Mitigation Strategies

Common side reactions during SPPS involving this compound include:

Bioconjugation and Post-Synthetic Modifications

The free amine generated after Fmoc deprotection enables site-specific bioconjugation:

Example :

- This compound was used to synthesize H-Dmt-D-Cit-Aba-β-Ala, a peptide mimetic with enhanced metabolic stability .

Comparison with Analogues

This compound exhibits distinct reactivity compared to its stereoisomer and homologues:

Case Study :

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Cit-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that allows for the sequential addition of amino acids to form peptides. The stability of the D-citrulline residue contributes to the overall integrity and functionality of synthesized peptides.

- Synthesis Protocol : The synthesis involves coupling this compound with other amino acids using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and base agents such as DIEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide). Following each coupling step, the Fmoc group is removed using piperidine, allowing for the introduction of subsequent amino acids .

Enhancing Serum Stability

Research indicates that peptides containing D-amino acids, including this compound, exhibit improved serum stability compared to their L-amino acid counterparts. This property is particularly beneficial in therapeutic applications where prolonged circulation time is desirable.

- Case Study : In a study focusing on integrin-binding peptides, modifications using D-citrulline were shown to enhance the stability of peptides against enzymatic degradation in serum, making them more effective for drug delivery and imaging applications .

Drug Discovery and Development

This compound plays a crucial role in drug discovery by facilitating the design of bioactive peptides. Its incorporation into peptide libraries allows researchers to explore a wide range of biological activities.

- Peptide Libraries : Techniques such as one-bead-one-compound libraries utilize this compound to create diverse peptide collections that can be screened for specific interactions with biological targets. This method has been instrumental in identifying lead compounds for various diseases .

Biomaterials and Tissue Engineering

The application of this compound extends into biomaterials, particularly in creating scaffolds for tissue engineering. Peptides modified with D-citrulline can enhance cell adhesion and proliferation, making them suitable for regenerative medicine.

- Biomimetic Materials : Research has demonstrated that peptides incorporating D-citrulline can promote osteogenic differentiation in stem cells, which is essential for bone regeneration strategies .

Analytical Chemistry

In analytical chemistry, this compound is utilized in capillary electrophoresis for enantioseparation studies. Its chiral nature allows for the analysis of enantiomers, which is critical in pharmaceutical applications where chirality can affect drug efficacy and safety.

Mécanisme D'action

The primary function of Fmoc-D-Cit-OH in peptide synthesis is to protect the amino group of D-citrulline during the synthesis process. The fluorenylmethoxycarbonyl group prevents unwanted side reactions and can be selectively removed under basic conditions, allowing for the controlled formation of peptide bonds . The molecular target is the amino group of D-citrulline, and the pathway involves the formation and subsequent removal of the fluorenylmethoxycarbonyl group .

Comparaison Avec Des Composés Similaires

Fmoc-L-Citrulline: Similar to Fmoc-D-Cit-OH but with the L-isomer of citrulline.

Fmoc-L-Arginine: Another amino acid derivative with a fluorenylmethoxycarbonyl protecting group.

Fmoc-L-Lysine: Used in peptide synthesis with a fluorenylmethoxycarbonyl group protecting the amino group.

Uniqueness: this compound is unique due to its D-isomer configuration, which can impart different biological activities compared to its L-isomer counterpart. This makes it valuable in the synthesis of peptide mimetics with specific stereochemistry .

Activité Biologique

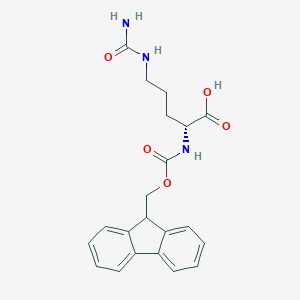

Fmoc-D-Cit-OH , or Fmoc-D-citrulline, is a protected form of the non-proteinogenic amino acid citrulline, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino functionality during chemical reactions. The molecular formula for this compound is with a molecular weight of approximately 397.4 g/mol .

Biological Activity

The biological activity of this compound primarily arises from its incorporation into peptides that can modulate various biological processes. D-citrulline, the amino acid component, is known for its involvement in the urea cycle and as a precursor to arginine, which is essential for nitric oxide production. Peptides synthesized from this compound can exhibit several biological activities, including:

- Modulation of Nitric Oxide Synthesis : D-citrulline plays a crucial role in the nitric oxide cycle, potentially influencing vascular functions and blood flow.

- Protein-Protein Interactions : Peptides containing D-citrulline can serve as tags or probes to study interactions between proteins, enhancing our understanding of cellular dynamics .

- Therapeutic Applications : Compounds derived from this compound are being investigated for their potential in drug development, particularly as enzyme inhibitors or receptor antagonists .

The mechanism of action for this compound is largely dependent on the specific peptide sequences it forms part of. The Fmoc group protects the amino group during peptide synthesis and can be selectively removed under basic conditions (e.g., using piperidine), allowing for further reactions and peptide bond formation with other amino acids .

Research Findings and Case Studies

Recent studies have explored the biological activities of peptides synthesized using this compound. Below are some notable findings:

- Cytotoxicity Assays : In vitro studies have shown varying cytotoxic effects of peptides containing D-citrulline on different mammalian cell lines. For instance, assays using MTT and colony-forming methods have been employed to assess cell viability and proliferation rates in response to these peptides .

- Peptide Mimetic Development : Researchers have synthesized peptide mimetics using this compound that act as enzyme inhibitors. These mimetics have demonstrated efficacy in modulating specific pathways associated with disease processes .

- Therapeutic Potential : Investigations into the therapeutic applications of D-citrulline-containing peptides suggest their utility in treating conditions related to impaired nitric oxide production, such as cardiovascular diseases .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

(2R)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSMZSRTIOFOK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426779 | |

| Record name | Fmoc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200344-33-8 | |

| Record name | Fmoc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Fmoc-amino-5-ureidopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.